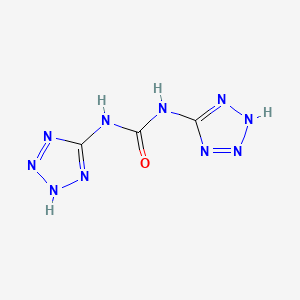
Urea, N,N'-bis(1H-tetrazol-5-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Bis(1H-tetrazol-5-yl)urea: is a nitrogen-rich compound that has garnered attention due to its potential applications in various fields, including energetic materials and pharmaceuticals. The compound consists of two tetrazole rings attached to a urea backbone, which contributes to its high nitrogen content and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(1H-tetrazol-5-yl)urea typically involves the reaction of urea with 5-aminotetrazole under specific conditions. One common method includes the use of a dehydrating agent, such as phosphorus oxychloride, to facilitate the formation of the tetrazole rings. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of N,N’-Bis(1H-tetrazol-5-yl)urea may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions: N,N’-Bis(1H-tetrazol-5-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitrogen oxides and other by-products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines and other reduced products.
Substitution: The tetrazole rings in the compound can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the tetrazole rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Nitrogen oxides, carbon dioxide.
Reduction: Amines, urea derivatives.
Substitution: Alkylated or acylated tetrazole derivatives.
科学的研究の応用
Chemistry: N,N’-Bis(1H-tetrazol-5-yl)urea is used as a precursor in the synthesis of other nitrogen-rich compounds. Its high nitrogen content makes it valuable in the development of energetic materials, such as explosives and propellants.
Biology and Medicine: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development. Research is ongoing to explore its use in pharmaceuticals, particularly in the treatment of diseases that require nitrogen-rich compounds.
Industry: In the industrial sector, N,N’-Bis(1H-tetrazol-5-yl)urea is used in the production of high-energy materials. Its stability and high nitrogen content make it suitable for applications in pyrotechnics and other energetic materials.
作用機序
The mechanism of action of N,N’-Bis(1H-tetrazol-5-yl)urea involves its interaction with molecular targets through its tetrazole rings. These rings can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s high nitrogen content also contributes to its reactivity, allowing it to participate in a range of chemical reactions.
類似化合物との比較
N,N’-Bis(1H-tetrazol-5-yl)amine: Similar structure but with an amine group instead of a urea backbone.
1,3-Bis(1H-tetrazol-5-yl)triazene: Contains a triazene group instead of a urea backbone.
2,4,6-Tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazine: A triazine-based compound with multiple tetrazole rings.
Uniqueness: N,N’-Bis(1H-tetrazol-5-yl)urea stands out due to its urea backbone, which imparts unique chemical properties and reactivity. Its high nitrogen content and stability make it a valuable compound in various applications, particularly in the field of energetic materials.
特性
CAS番号 |
82473-60-7 |
|---|---|
分子式 |
C3H4N10O |
分子量 |
196.13 g/mol |
IUPAC名 |
1,3-bis(2H-tetrazol-5-yl)urea |
InChI |
InChI=1S/C3H4N10O/c14-3(4-1-6-10-11-7-1)5-2-8-12-13-9-2/h(H4,4,5,6,7,8,9,10,11,12,13,14) |
InChIキー |
YWFFSAPMRZALFV-UHFFFAOYSA-N |
正規SMILES |
C1(=NNN=N1)NC(=O)NC2=NNN=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


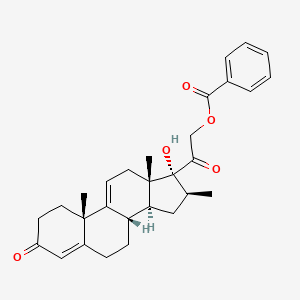
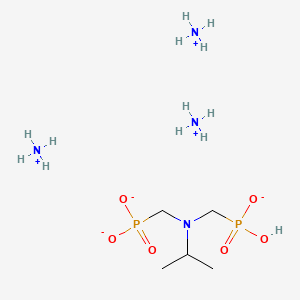

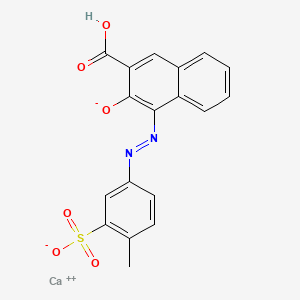

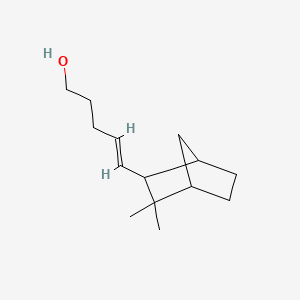

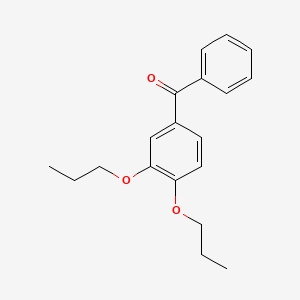
![3-[2-Hydroxy-3-(4-nonylphenoxy)propoxy]propane-1,2-diol](/img/structure/B12680818.png)
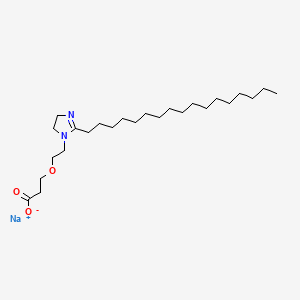
![4-[(4-Amino-M-tolyl)methyl]-2,6-diisopropylaniline](/img/structure/B12680824.png)

![[(2R)-3-[(2R)-3-[(2S)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-2,3-dihydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-octanoyloxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropyl] decanoate](/img/structure/B12680840.png)

